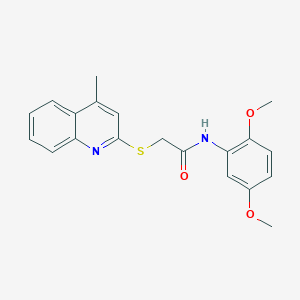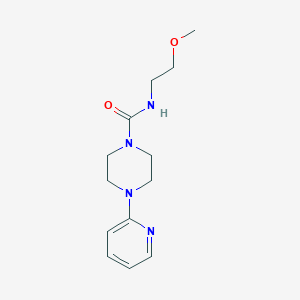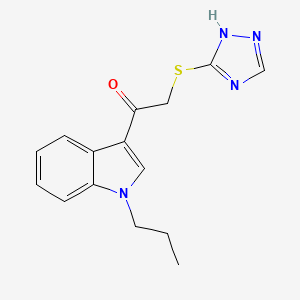![molecular formula C19H21N5S2 B4441473 [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE](/img/structure/B4441473.png)
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE
Overview
Description
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE is a complex organic compound that features a unique combination of adamantyl, thiazolyl, and purinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE typically involves multiple steps, starting with the preparation of the adamantyl and thiazolyl intermediates. The adamantyl group can be introduced through the reaction of adamantane with suitable reagents, while the thiazolyl group can be synthesized via cyclization reactions involving thioamides and α-haloketones. The final step involves coupling the thiazolyl intermediate with a purinyl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may enable interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, while the thiazolyl and purinyl groups enable binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [2-(1-ADAMANTYL)-1,3-THIAZOL-4-YL]METHYL (9H-PURIN-6-YL) SULFIDE stands out due to its unique combination of adamantyl, thiazolyl, and purinyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-4-(7H-purin-6-ylsulfanylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S2/c1-11-2-13-3-12(1)5-19(4-11,6-13)18-24-14(8-26-18)7-25-17-15-16(21-9-20-15)22-10-23-17/h8-13H,1-7H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFMYRJFAJTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC=NC6=C5NC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441397.png)

![2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B4441432.png)
![1-(ethylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B4441439.png)
![N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441446.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B4441453.png)


![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)

![1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride](/img/structure/B4441481.png)
![1-(4-METHOXYPHENYL)-3-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}UREA](/img/structure/B4441490.png)

